molecular formula C10H13NO2 B3269797 4-Amino-3-isopropylbenzoic acid CAS No. 51688-76-7

4-Amino-3-isopropylbenzoic acid

Cat. No.: B3269797
CAS No.: 51688-76-7
M. Wt: 179.22 g/mol
InChI Key: DHLQZHQUSPLZRR-UHFFFAOYSA-N
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Description

4-Amino-3-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and an isopropyl group at the 3-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-isopropylbenzoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-Amino-3-isopropylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-isopropylbenzoic acid is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQZHQUSPLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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